3-(2,2-Dimethyl-3-(prop-2-yn-1-yloxy)propoxy)prop-1-yne

CAS No.:

Cat. No.: VC15799502

Molecular Formula: C11H16O2

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16O2 |

|---|---|

| Molecular Weight | 180.24 g/mol |

| IUPAC Name | 2,2-dimethyl-1,3-bis(prop-2-ynoxy)propane |

| Standard InChI | InChI=1S/C11H16O2/c1-5-7-12-9-11(3,4)10-13-8-6-2/h1-2H,7-10H2,3-4H3 |

| Standard InChI Key | NJBJGXQVJOJPJJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(COCC#C)COCC#C |

Introduction

Chemical Identification and Structural Characteristics

IUPAC Nomenclature and Synonyms

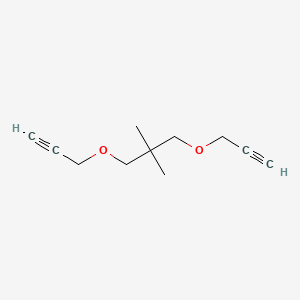

The systematic name 3-(2,2-Dimethyl-3-(prop-2-yn-1-yloxy)propoxy)prop-1-yne denotes a propane backbone with two propargyl ether groups (–O–CH2–C≡CH) attached to a central 2,2-dimethyl-substituted carbon. This nomenclature distinguishes it from the closely related alkene analog, 3-{2,2-Dimethyl-1-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene, which features double bonds instead of triple bonds . Synonyms include:

-

2,2-Dimethyl-1,1-bis(prop-2-yn-1-yloxy)propane (simplified IUPAC variant)

Molecular Formula and Weight

The molecular formula is C11H16O2, with a calculated exact mass of 180.1150 Da and a monoisotopic mass of 180.1150 Da. This differs from its alkene analog (C11H20O2, 184.27 g/mol) due to the reduced hydrogen count in the alkyne groups .

Structural Depiction

The compound’s 2D structure consists of a central quaternary carbon bonded to two methyl groups and two ether-linked propargyl moieties (Fig. 1). The 3D conformation exhibits rotational flexibility around the C–O bonds, with steric interactions between the methyl and propargyl groups influencing its preferred geometry .

Synthesis and Reactivity

Reactivity Profile

-

Alkyne-Specific Reactions: The terminal alkynes participate in Huisgen cycloaddition (click chemistry) with azides, enabling bioconjugation or polymer crosslinking.

-

Ether Cleavage: Strong acids (e.g., HBr in acetic acid) cleave the ether linkages, yielding propargyl alcohol and 2,2-dimethyl-1,3-propanediol.

-

Metal Coordination: The electron-rich alkynes coordinate to transition metals (e.g., Cu, Pd), facilitating catalytic cycles in cross-coupling reactions .

Physicochemical Properties

Computed Properties (Table 1)

| Property | Value | Method/Source |

|---|---|---|

| XLogP3 | 3.2 | Predicted (alkyne analog) |

| Hydrogen Bond Donors | 0 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 7 | Cactvs 3.4.6.11 |

| Topological Polar SA | 29.5 Ų | PubChem |

Spectroscopic Data

-

IR: Strong absorption at ~3300 cm⁻¹ (C≡C–H stretch), 2120 cm⁻¹ (C≡C stretch), and 1120 cm⁻¹ (C–O–C asymmetric stretch).

-

¹³C NMR: Peaks at δ 75–85 ppm (sp-hybridized carbons), δ 65–70 ppm (O–CH2–C≡C), and δ 25–30 ppm (quaternary methyl carbons) .

Applications and Industrial Relevance

Polymer Chemistry

Propargyl ethers serve as monomers for thermosetting resins. The alkyne groups undergo thermal polymerization via Bergman cycloaromatization, forming conjugated polyenes with high thermal stability. Comparative studies with allyl ethers indicate faster curing kinetics for propargyl derivatives due to lower activation energies .

Catalytic Transformations

In the presence of Pd/Cu catalysts, this compound participates in Sonogashira couplings, enabling carbon–carbon bond formation. A recent study demonstrated its use in synthesizing π-conjugated oligomers for organic electronics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume